molecular formula C8H13N3 B12102690 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine

1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12102690
M. Wt: 151.21 g/mol
InChI Key: REOAODXKRDMWPC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest in various fields of scientific research. This compound features a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl and methyl groups. One common method involves the reaction of cyclopropylmethyl bromide with 4-methyl-1H-pyrazole-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazole-3-carboxamide
  • 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Comparison: 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-6-4-11(10-8(6)9)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H2,9,10)

InChI Key

REOAODXKRDMWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CC2

Origin of Product

United States

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